molecular formula C14H25BClNO2 B15327044 (R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride

(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride

Cat. No.: B15327044
M. Wt: 285.62 g/mol
InChI Key: KBRIBWUNFRKVHI-UHFFFAOYSA-N
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Description

®-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]methanamine hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

®-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamines: Compounds with similar cyclopropyl groups but different functional groups.

    Tricyclic Compounds: Molecules with similar tricyclic structures but different substituents.

Uniqueness

®-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]methanamine hydrochloride is unique due to its specific combination of a cyclopropyl group and a tricyclic core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H25BClNO2

Molecular Weight

285.62 g/mol

IUPAC Name

cyclopropyl-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H

InChI Key

KBRIBWUNFRKVHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl

Origin of Product

United States

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